molecular formula C17H14O4 B11832158 Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester

Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester

Cat. No.: B11832158
M. Wt: 282.29 g/mol
InChI Key: QDEVFFSLTKRONH-UHFFFAOYSA-N
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Description

Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester is a chemical compound with the molecular formula C18H14O4. It is known for its unique structure, which includes a fluorenyl group attached to a carbonic acid ester. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester typically involves the reaction of 9H-fluoren-9-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester exerts its effects involves the formation of a stable ester linkage. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the fluorenyl group. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester is unique due to its fluorenyl group, which provides steric hindrance and stability. This makes it particularly useful as a protecting group in organic synthesis, where selective reactions are required .

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-oxoethyl carbonate

InChI

InChI=1S/C17H14O4/c18-9-10-20-17(19)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2

InChI Key

QDEVFFSLTKRONH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCC=O

Origin of Product

United States

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